

DRP-104: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

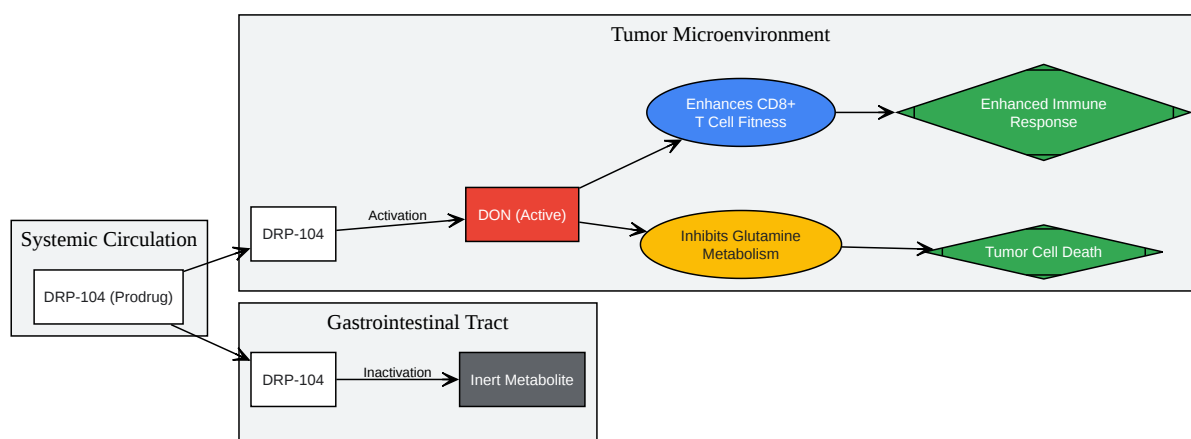
DRP-104, also known as sirpiglenastat, is an investigational, first-in-class prodrug designed to target tumor metabolism. It is a derivative of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), a compound that showed promise in early clinical trials but was hindered by significant gastrointestinal toxicity.[1] DRP-104 was engineered to overcome this limitation through preferential activation within the tumor microenvironment, thereby enhancing its therapeutic window.[1] The U.S. Food and Drug Administration (FDA) has granted DRP-104 Fast Track designation.[1]

Preclinical Discovery and Mechanism of Action

The development of DRP-104 was a strategic effort to improve the safety profile of DON while retaining its anti-cancer efficacy. As a prodrug, DRP-104 is designed to be bioactivated to DON primarily in tumor tissues, while undergoing bioinactivation to a harmless metabolite in tissues like the gastrointestinal tract.[1] This targeted approach was validated in preclinical studies, which demonstrated that DRP-104 delivered an 11-fold higher concentration of DON to tumors compared to the gut.[1]

The mechanism of action of DRP-104 relies on the metabolic reprogramming of both cancer cells and immune cells. The active form, DON, acts as a glutamine antagonist, disrupting the metabolic processes that cancer cells depend on for rapid growth and proliferation.[1][2] Concurrently, DON has been shown to improve the metabolic fitness of CD8+ T cells within the tumor.[1] This dual-action is believed to not only directly inhibit tumor growth but also to

enhance the body's own anti-tumor immune response.[1][2] Preclinical efficacy studies showed that while both DRP-104 and DON could achieve complete tumor regression, DRP-104 had a significantly better tolerability profile.[1]



[Click to download full resolution via product page](#)

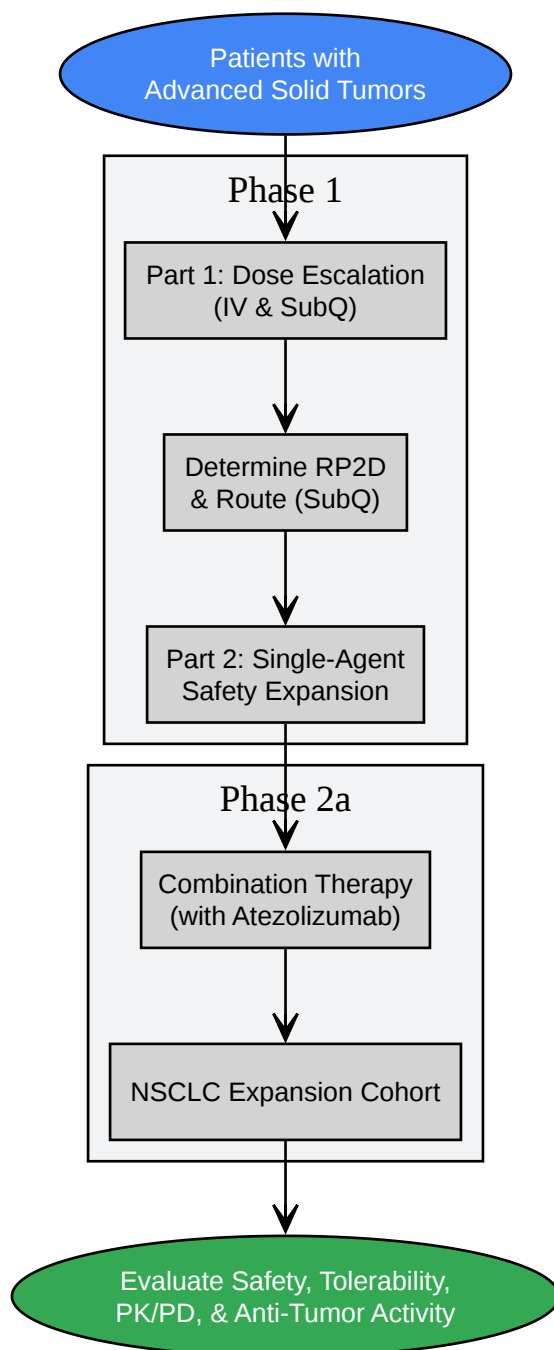
Caption: DRP-104 is designed for tumor-specific activation.

Clinical Development

DRP-104 is currently under evaluation in a Phase 1/2a clinical trial for adult patients with advanced solid tumors (NCT04471415).[3][4] The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104, both as a single agent and in combination with the immune checkpoint inhibitor atezolizumab.[3]

The trial is structured in multiple parts, beginning with dose-escalation phases for both intravenous and subcutaneous formulations to identify the recommended Phase 2 dose and administration route.[3] The subcutaneous route has been selected for further development.[3] The study design also includes a safety expansion cohort and a cohort for patients with non-

small cell lung cancer with specific genetic mutations.[3] To improve patient convenience, the trial protocol has been updated to allow for at-home self-administration of the subcutaneous injection.[2]



[Click to download full resolution via product page](#)

Caption: Overview of the DRP-104 Phase 1/2a clinical trial design.

Summary of Quantitative Data

Parameter	Finding	Source
Tumor vs. GI DON Exposure	11-fold greater in tumor with DRP-104	[1]
Preclinical Efficacy	Complete tumor regression	[1]
Preclinical Tolerability	Markedly improved compared to DON	[1]

Key Experimental Protocols

Note: The following are generalized protocols based on standard drug development practices and the available information on DRP-104. Specific details would be found in the cited publications and clinical trial documents.

Preclinical In Vivo Xenograft Model

- Objective: To assess the anti-tumor activity and tolerability of DRP-104.
- Methodology:
 - Human tumor cells are implanted subcutaneously into immunocompromised mice.
 - Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., vehicle, DON, DRP-104 at various doses).
 - Drugs are administered via a clinically relevant route (e.g., intravenously or subcutaneously).
 - Tumor volume and body weight are measured at regular intervals.
 - At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacokinetic or pharmacodynamic assessments).

Pharmacokinetic Analysis

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DRP-104 and its metabolites.
- Methodology:
 - DRP-104 is administered to animals (e.g., mice or rats).
 - Blood and tissue samples are collected at various time points.
 - The concentration of DRP-104, DON, and other metabolites is quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
 - Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) are calculated.

Clinical Trial Protocol (NCT04471415 Synopsis)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of DRP-104 in patients with advanced solid tumors.
- Methodology:
 - Part 1 (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of DRP-104 (IV or subQ) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
 - Part 2 (Expansion): Additional patients are enrolled to further evaluate the safety and preliminary efficacy of DRP-104 at the RP2D. This includes a single-agent arm and a combination arm with atezolizumab.
 - Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic parameters, objective response rate, duration of response, and progression-free survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase 1 and phase 2a first-in-human study of DRP-104 a glutamine antagonist in adult patients with advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- To cite this document: BenchChem. [DRP-104: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675279#ls-104-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com